Cas no 1216384-52-9 (1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride)

1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride
- F5095-0195
- (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride
- AKOS026685104
- [4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone;hydrochloride
- 1216384-52-9
-
- インチ: 1S/C22H32N4O4.ClH/c1-5-24-10-9-23-22(24)26-13-11-25(12-14-26)21(27)17-15-18(28-6-2)20(30-8-4)19(16-17)29-7-3;/h9-10,15-16H,5-8,11-14H2,1-4H3;1H
- InChIKey: CEOXAWHVOPKTMO-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C=C(C(=C(C=1)OCC)OCC)OCC)N1CCN(C2=NC=CN2CC)CC1
計算された属性
- 精确分子量: 452.2190332g/mol
- 同位素质量: 452.2190332g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 9
- 複雑さ: 513
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.1Ų
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5095-0195-4mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride |
1216384-52-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5095-0195-5μmol |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride |
1216384-52-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5095-0195-3mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride |
1216384-52-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5095-0195-25mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride |
1216384-52-9 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5095-0195-30mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride |
1216384-52-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5095-0195-75mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride |
1216384-52-9 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5095-0195-2mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride |
1216384-52-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5095-0195-10mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride |
1216384-52-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5095-0195-1mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride |
1216384-52-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5095-0195-20μmol |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride |
1216384-52-9 | 20μmol |
$79.0 | 2023-09-10 |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochlorideに関する追加情報
1-(1-Ethyl-1H-Imidazol-2-yl)-4-(3,4,5-Triethoxybenzoyl)Piperazine Hydrochloride (CAS No. 1216384-52-9)
The compound 1-(1-Ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride (CAS No. 1216384-52-9) is a highly specialized chemical entity with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule combines a piperazine ring system with an imidazole moiety and a triethoxybenzoyl group, making it a versatile candidate for various therapeutic applications.
Recent studies have highlighted the importance of piperazine derivatives in drug discovery, particularly in the development of kinase inhibitors and modulators of cellular signaling pathways. The presence of the imidazole group in this compound further enhances its potential as a bioactive agent, as imidazoles are known for their ability to interact with biological targets such as enzymes and receptors. The triethoxybenzoyl group, on the other hand, contributes to the molecule's lipophilicity and stability, which are critical factors for drug bioavailability.
One of the most notable aspects of this compound is its ability to modulate key cellular processes. Research conducted in 2023 has demonstrated that 1-(1-Ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride exhibits potent inhibitory activity against several kinases involved in cancer progression. This finding underscores its potential as a lead compound for anti-cancer drug development. Additionally, the compound has shown selectivity towards specific isoforms of these kinases, which is a desirable trait for minimizing off-target effects and improving therapeutic efficacy.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization has enabled researchers to obtain the hydrochloride salt form of the compound, which is more stable and suitable for pharmacological testing. Recent advancements in green chemistry have also been applied to optimize the synthesis pathway, reducing waste and improving sustainability.
In terms of pharmacokinetics, studies have shown that CAS No. 1216384-52-9 demonstrates favorable absorption profiles in preclinical models. Its ability to cross biological membranes efficiently suggests that it could be effective when administered orally or through other routes. Furthermore, preliminary toxicity studies indicate that the compound has a relatively low toxicity profile at therapeutic doses, which is encouraging for its potential use in clinical settings.
The application of 1-(1-Ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride extends beyond oncology. Researchers are exploring its potential as a modulator of neurodegenerative diseases due to its ability to inhibit enzymes associated with amyloid-beta production. This dual functionality highlights the versatility of the compound and its potential to address multiple therapeutic areas.
As interest in this compound continues to grow, ongoing research is focused on understanding its mechanism of action at a molecular level. Advanced techniques such as X-ray crystallography and molecular dynamics simulations are being employed to elucidate how the compound interacts with its target proteins. These insights will be crucial for further optimizing its pharmacological properties and advancing it towards clinical trials.
In conclusion, CAS No. 1216384-52-9 represents a promising candidate in the realm of drug discovery. Its unique chemical structure, coupled with recent advancements in synthesis and pharmacological testing, positions it as a valuable tool for addressing unmet medical needs across various disease states. As research progresses, this compound has the potential to make significant contributions to the development of novel therapeutic agents.
1216384-52-9 (1-(1-ethyl-1H-imidazol-2-yl)-4-(3,4,5-triethoxybenzoyl)piperazine hydrochloride) Related Products
- 2228827-55-0(2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol)
- 1339444-18-6(2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine)
- 2680669-19-4(3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid)
- 2122-68-1(Propyl 2-(1H-indol-3-yl)acetate)
- 392237-90-0(N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide)
- 899751-91-8(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)
- 1806964-25-9(Ethyl 2-(difluoromethyl)-5-methyl-6-nitropyridine-3-carboxylate)
- 884010-25-7(5-Bromobenzobthiophene-2-boronic acid)
- 1334006-94-8(3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)




